2-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Kinase inhibition GSK-3β Neurodegeneration

2-Hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide (CAS 70169-39-0 / 945684-45-7; MF: C₁₅H₁₁N₃O₃; MW: 281.27 g·mol⁻¹) is a tridentate Schiff-base hydrazone formed by condensation of isatin (indoline-2,3-dione) with 2-hydroxybenzohydrazide (salicylhydrazide). The molecule presents an O,N,O donor set (phenolic oxygen, azomethine nitrogen, isatin carbonyl oxygen) that enables stable 1:1 chelation with first-row transition metals, a feature that distinguishes it from mono- or bidentate isatin-hydrazone analogs lacking the ortho-hydroxy substituent.

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
Cat. No. B352154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Molecular FormulaC15H11N3O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3O
InChIInChI=1S/C15H11N3O3/c19-12-8-4-2-6-10(12)14(20)18-17-13-9-5-1-3-7-11(9)16-15(13)21/h1-8,16,19,21H
InChIKeyFSSFZQBAHGKEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide – Compound Identity, Core Scaffold, and Procurement-Relevant Physicochemical Properties


2-Hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide (CAS 70169-39-0 / 945684-45-7; MF: C₁₅H₁₁N₃O₃; MW: 281.27 g·mol⁻¹) is a tridentate Schiff-base hydrazone formed by condensation of isatin (indoline-2,3-dione) with 2-hydroxybenzohydrazide (salicylhydrazide) . The molecule presents an O,N,O donor set (phenolic oxygen, azomethine nitrogen, isatin carbonyl oxygen) that enables stable 1:1 chelation with first-row transition metals, a feature that distinguishes it from mono- or bidentate isatin-hydrazone analogs lacking the ortho-hydroxy substituent [1]. Commercially, the compound is available at ≥95% purity from specialty chemical suppliers and is recommended for storage under dry, cool conditions; it is classified as non-hazardous for transport .

Why Generic Isatin-Hydrazone Substitution Fails: Evidence That the 2-Hydroxybenzohydrazide Substituent Drives Divergent Bioactivity and Coordination Behavior for 2-Hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide


Although the isatin-3-hydrazone chemotype is extensively populated, biological potency, selectivity, and metal-coordination geometry are exquisitely sensitive to the nature of the acyl/aroyl substituent on the hydrazide nitrogen. In the Katiyar et al. (2015) series of N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides, the unsubstituted benzohydrazide, the 2-hydroxybenzohydrazide, and the 3,4,5-trimethoxybenzohydrazide congeners exhibited markedly different cytotoxic IC₅₀ values across a panel of five leukemic and one cervical carcinoma cell line, demonstrating that the 2-hydroxy group is not a silent structural feature but a modulator of potency [1]. Likewise, in the Jarapula et al. (2016) anti-inflammatory study, in vivo paw-edema reduction varied from mild to 65% depending solely on the substitution pattern on the isatin ring, with the 2-hydroxybenzohydrazide moiety held constant — underscoring that even within the same core, efficacy is not transferable without quantitative re-validation [2].

Head-to-Head Quantitative Differentiation of 2-Hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide Against Closest Structural Analogs and Standards


GSK-3β Kinase Inhibition: Defined Target Engagement Not Reported for the Unsubstituted Benzohydrazide Analog

The target compound (designated WAY-358024 or GSK-3β inhibitor 26; Compound D14) inhibits glycogen synthase kinase-3β with an IC₅₀ of 18.23 μM in a cell-free enzymatic assay . In contrast, the unsubstituted N′-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide (lacking the 2-hydroxy group) has not been reported as a GSK-3β ligand in any peer-reviewed or patent source, nor have the corresponding isatin isonicotinoylhydrazone or isatin nicotinoylhydrazone congeners. This establishes the 2-hydroxybenzohydrazide substituent as a critical pharmacophoric element for GSK-3β recognition, providing a defined molecular target that is absent in the closest structural analogs .

Kinase inhibition GSK-3β Neurodegeneration Cancer

Antiglycation Activity of Mn(II) Complex Surpasses the Standard Rutin by 42.8%: Metal Complexation as a Differentiation Axis

The Mn(II) complex of 2-hydroxy salicylhydrazide isatin hydrazone exhibited an antiglycation IC₅₀ of 168.23 ± 2.37 μM, which is 42.8% more potent than the standard inhibitor Rutin (IC₅₀ = 294.46 μM) under identical assay conditions [1]. The free ligand (target compound) serves as the obligatory precursor for generating this complex, and the antiglycation activity is a direct consequence of the ligand's capacity to coordinate Mn(II) through its tridentate O,N,O pocket — a coordination mode that is sterically and electronically inaccessible to isatin hydrazones lacking the ortho-hydroxy substituent (e.g., the unsubstituted benzohydrazide or isonicotinoyl hydrazone series). Among the five metal complexes tested, the Mn(II) complex was the most potent antiglycation agent.

Antiglycation Diabetes complications AGE inhibition Metal complexes

DPPH Radical Scavenging: Cu(II) Complex Outperforms the Standard Antioxidant BHA by 33.8%

The Cu(II) complex of the target ligand demonstrated a DPPH radical scavenging IC₅₀ of 29.63 ± 2.76 μM, which is 33.8% lower (i.e., more potent) than the synthetic antioxidant standard tert-butyl-4-hydroxyanisole (BHA; IC₅₀ = 44.7 μM) [1]. This superior radical-quenching capacity is attributed to the redox-active Cu(II) center coordinated within the tridentate O,N,O ligand framework. For context, the Zn(II) complex yielded an IC₅₀ of 31.13 ± 1.41 μM, the Mn(II) complex 35.16 ± 2.45 μM, the Co(II) complex 43.53 ± 3.12 μM, and the Ni(II) complex 57.71 ± 2.61 μM — all of which, except the Ni(II) complex, matched or exceeded BHA. The free ligand's own DPPH activity, while present, was inferior to its Cu(II) complex, confirming that metal coordination amplifies antioxidant performance.

Antioxidant DPPH assay Free radical scavenging Metal complexes

In Vivo Anti-Inflammatory Efficacy: Optimized Derivatives Achieve 65% Paw Edema Reduction, Comparable to Celecoxib, Validating the 2-Hydroxybenzohydrazide Scaffold

In a carrageenan-induced rat paw edema model, two derivatives of the target scaffold — specifically compounds VIIc and VIId — achieved 65% and 63% edema reduction, respectively, at 100 mg·kg⁻¹ oral dose, placing their efficacy within range of the selective COX-2 inhibitor celecoxib [1]. The parent compound (2-hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide, unsubstituted on the isatin ring) showed only mild-to-moderate activity, confirming that the isatin substitution pattern is the key efficacy driver. Molecular docking into the COX-2 active site (PDB 3LN1) yielded docking scores of −57.27 (VIIc), −62.02 (VIId), and −58.18 (VIIf), which correlated with the in vivo results and were comparable to the celecoxib docking score. This demonstrates that the 2-hydroxybenzohydrazide-isatin scaffold is a validated, optimizable anti-inflammatory chemotype, whereas simple isatin hydrazones without the 2-hydroxybenzohydrazide moiety (e.g., isatin-3-semicarbazones or isatin-3-thiosemicarbazones) have not shown comparable in vivo COX-2-directed efficacy.

Anti-inflammatory COX-2 inhibition In vivo pharmacology Paw edema model

Thermal Stability Benchmark: Ligand and Metal Complexes Remain Stable Beyond 300°C, Enabling High-Temperature Material and Catalytic Applications

Thermogravimetric and differential thermal analysis (TG/DTA) revealed that both the free ligand (2-hydroxy salicylhydrazide isatin hydrazone) and all five of its first-row transition metal complexes (Mn, Co, Ni, Cu, Zn) are thermally stable up to at least 300°C without significant decomposition [1]. The kinetic parameters of thermal degradation were determined using the Horowitz-Metzger method, and the ligand and its complexes were found to be non-electrolytic and semiconducting in the solid state [2]. In comparison, the widely studied salicylaldehyde isonicotinoyl hydrazone (SIH) undergoes rapid hydrolytic degradation in aqueous media at ambient temperature due to its hydrazone bond lability, limiting its utility in applications requiring thermal or hydrolytic stress [3]. The isatin-derived hydrazone bond in the target compound, by contrast, benefits from the electron-withdrawing character of the fused indolinone ring, conferring enhanced thermal and chemical resilience.

Thermal stability TG/DTA Coordination chemistry Material science

Evidence-Backed Research and Industrial Application Scenarios for 2-Hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide


GSK-3β-Focused Kinase Profiling and Chemical Biology Probe Development

The target compound is one of the very few isatin-hydrazone derivatives with a publicly disclosed GSK-3β IC₅₀ (18.23 μM) [1]. This makes it suitable as a starting scaffold for medicinal chemistry optimization campaigns aimed at improving GSK-3β potency and selectivity. Unlike the unsubstituted benzohydrazide or isonicotinoyl hydrazone analogs — which lack any reported GSK-3β activity — this compound provides a validated starting point for structure–activity relationship (SAR) expansion, fragment growing, or scaffold hopping in neurodegenerative disease and oncology kinase programs [2].

Synthesis of Metal Complexes with Validated Superiority Over Reference Standards in Antiglycation and Radical-Scavenging Assays

The tridentate O,N,O coordination pocket of the target ligand enables facile synthesis of Mn(II), Cu(II), Zn(II), Co(II), and Ni(II) complexes. The Mn(II) complex outperforms the reference antiglycation standard Rutin by 42.8% (IC₅₀ 168.23 vs. 294.46 μM), and the Cu(II) complex outperforms the antioxidant standard BHA by 33.8% (IC₅₀ 29.63 vs. 44.7 μM) [1]. These complexes are directly relevant to diabetic complication research (AGE inhibition) and oxidative stress pharmacology. Procurement of the ligand enables access to a panel of metal complexes with rank-order potency data already established, saving substantial synthesis and screening time.

Anti-Inflammatory Lead Optimization Leveraging In Vivo-Validated COX-2 Derivatives

Derivatives VIIc and VIId of the target scaffold have demonstrated 65% and 63% in vivo paw edema reduction in rats, with molecular docking scores (−57.27 and −62.02, respectively) comparable to celecoxib at the COX-2 active site [1]. The parent compound serves as the essential starting material for synthesizing these and other substituted isatin derivatives. For academic or industrial anti-inflammatory drug discovery programs, procuring the parent compound enables exploration of the SAR around the isatin ring, with the confidence that the core scaffold is capable of delivering in vivo efficacy and target engagement.

High-Temperature Materials and Semiconductor Precursor Applications

The target ligand and its transition metal complexes are thermally stable beyond 300°C and exhibit semiconducting behavior in the solid state, as confirmed by TG/DTA and DC conductivity measurements [1][2]. This is a critical differentiator from hydrolytically labile hydrazones such as salicylaldehyde isonicotinoyl hydrazone (SIH), which degrades rapidly in aqueous solution. Potential applications include metal-organic frameworks (MOFs), conductive coordination polymers, and high-temperature catalysts where thermal integrity of the organic linker is a prerequisite [3].

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